molecular formula C8H8FNO2 B1603170 4-Amino-2-fluoro-3-methylbenzoic acid CAS No. 194804-84-7

4-Amino-2-fluoro-3-methylbenzoic acid

Cat. No.: B1603170
CAS No.: 194804-84-7
M. Wt: 169.15 g/mol
InChI Key: ODKRCZFHARCFGI-UHFFFAOYSA-N
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Description

4-Amino-2-fluoro-3-methylbenzoic acid is an organic compound with the molecular formula C8H8FNO2 It is a derivative of benzoic acid, characterized by the presence of an amino group at the fourth position, a fluorine atom at the second position, and a methyl group at the third position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-fluoro-3-methylbenzoic acid can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-fluoro-3-methylbenzoic acid with ammonia or an amine source under suitable conditions. Another method includes the Suzuki-Miyaura coupling reaction, where a boronic acid derivative is coupled with a halogenated precursor in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-fluoro-3-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or nitric acid.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide or potassium thiocyanate.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

4-Amino-2-fluoro-3-methylbenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-2-fluoro-3-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds, while the fluorine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways and lead to various pharmacological effects .

Comparison with Similar Compounds

  • 2-Amino-3-methylbenzoic acid
  • 2-Amino-4-fluorobenzoic acid
  • 3-Fluoro-2-methylbenzoic acid

Comparison: 4-Amino-2-fluoro-3-methylbenzoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. For example, the presence of both an amino group and a fluorine atom can enhance its reactivity and binding interactions compared to similar compounds .

Properties

IUPAC Name

4-amino-2-fluoro-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-4-6(10)3-2-5(7(4)9)8(11)12/h2-3H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODKRCZFHARCFGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70598328
Record name 4-Amino-2-fluoro-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194804-84-7
Record name 4-Amino-2-fluoro-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In 7 ml of ethanol was suspended 0.70 g of ethyl 4-amino-2-fluoro-3-methylbenzoate, followed by adding thereto 7 ml of lN sodium hydroxide, and the resulting mixture was stirred at 40° C. for 4 hours. To the reaction mixture was added 1.2 ml of 6N hydrochloric acid, followed by extraction with 50 ml of ethyl acetate. The extract solution was washed with a saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, and then distilled under reduced pressure to remove the solvent, to obtain 0.59 g of 4-amino-2-fluoro-3-methylbenzoic acid as colorless crystals.
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
Quantity
1.2 mL
Type
reactant
Reaction Step Three
Quantity
7 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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